Avibactam sodium hydrate
Description
Evolution and Global Spread of Bacterial Antimicrobial Resistance Mechanisms
Antimicrobial resistance (AMR) is a significant and escalating threat to global public health. who.intnih.gov Bacteria have demonstrated a remarkable ability to evolve and adapt, leading to the development of resistance against numerous antibiotics. who.intmdpi.com This natural process of adaptation is accelerated by the extensive and often inappropriate use of antibiotics in both human and animal medicine. who.intfrontiersin.org
The evolution of antibiotic resistance involves several key mechanisms, including genetic mutations, the horizontal transfer of resistance genes, and the formation of biofilms. mdpi.com Bacteria can acquire resistance through mutations in their own chromosomal DNA, which can, for example, alter the target site of an antibiotic, making it less effective. frontiersin.org More significantly, bacteria can acquire resistance genes from other bacteria through processes like conjugation, transformation, and transduction. These mobile genetic elements, such as plasmids and transposons, can carry multiple resistance genes, leading to the rapid emergence of multidrug-resistant (MDR) strains. mdpi.comnih.gov
The global spread of these resistance mechanisms is a major concern. mdpi.com For instance, the genes for β-lactamase enzymes, which inactivate β-lactam antibiotics, are widespread internationally. nih.gov The emergence and dissemination of extended-spectrum β-lactamases (ESBLs) and carbapenemases in Gram-negative bacteria have severely limited treatment options for common infections. mdpi.comnih.gov The World Health Organization has identified antibiotic resistance as one of the most significant public health challenges of the 21st century. mdpi.com
Strategic Development of Beta-Lactamase Inhibitors as Countermeasures to Resistance
The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria. wikipedia.org These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. wikipedia.org A key strategy to combat this resistance has been the development and clinical use of β-lactamase inhibitors (BLIs). wikipedia.orgnih.gov
BLIs are compounds that, while often having little intrinsic antibacterial activity themselves, can inactivate β-lactamases, thereby protecting the partner β-lactam antibiotic from degradation. wikipedia.org This combination therapy restores the efficacy of the β-lactam agent against resistant bacteria. mdpi.com The first generation of clinically used BLIs included clavulanic acid, sulbactam, and tazobactam. acs.orgicureach.com These are β-lactam-based inhibitors that form a stable acyl-enzyme intermediate with the catalytic serine of the β-lactamase. acs.org However, their spectrum of activity is largely limited to Class A β-lactamases. nih.govnih.gov
The continued evolution of β-lactamases, including the emergence of enzymes that can hydrolyze these early inhibitors and the spread of Class C and D enzymes, necessitated the development of new, broader-spectrum BLIs. nih.govnih.gov This led to the creation of non-β-lactam β-lactamase inhibitors, a new class designed to overcome the limitations of their predecessors. nih.gov
Contextual Placement of Avibactam (B1665839) Sodium Hydrate (B1144303) within the Inhibitor Landscape
Avibactam sodium hydrate is a pioneering non-β-lactam β-lactamase inhibitor that has significantly broadened the spectrum of activity against clinically important β-lactamases. tandfonline.comasm.org It is a member of the diazabicyclooctane (DBO) class of inhibitors. nih.govasm.org
Avibactam stands out in the inhibitor landscape due to its ability to inhibit a wide range of serine β-lactamases, including Ambler Class A (like KPC and ESBLs), Class C (AmpC), and some Class D (such as OXA-48-like) enzymes. tandfonline.commdpi.complos.org This is a broader spectrum than that of earlier inhibitors like clavulanic acid, sulbactam, and tazobactam, which are primarily effective against Class A enzymes. nih.gov
However, it's important to note that avibactam is not active against metallo-β-lactamases (MBLs), which belong to Ambler Class B. nih.govmdpi.com This limitation has led to the development of combination therapies, such as aztreonam-avibactam, to address infections caused by MBL-producing pathogens. mdpi.com Avibactam's unique reversible covalent inhibition mechanism and its broad-spectrum activity against serine β-lactamases have established it as a crucial component in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. tandfonline.comnih.gov
Properties
Molecular Formula |
C7H12N3NaO7S |
|---|---|
Molecular Weight |
305.24 |
Origin of Product |
United States |
Chemical and Pharmacological Profile of Avibactam Sodium Hydrate
Chemical Structure and Physicochemical Properties
Avibactam (B1665839) sodium is the monosodium salt of avibactam. nih.gov It is a non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. nih.govchemicalbook.com Its chemical formula is C7H10N3NaO6S, and it has a molecular weight of 287.23 g/mol . nih.gov
Table 1: Physicochemical Properties of Avibactam Sodium Hydrate (B1144303)
| Property | Value |
| Molecular Formula | C7H10N3NaO6S |
| Molecular Weight | 287.23 g/mol nih.gov |
| Appearance | White crystalline solid chemicalbook.com |
| Melting Point | 259.1–262.4 °C (decomposition) chemicalbook.com |
Synthesis of Avibactam Sodium Hydrate
The synthesis of avibactam sodium involves a multi-step process. A patented method describes the cyclization of a precursor compound using a carbonylation reagent under alkaline or neutral conditions. This is followed by deprotection with acidic reagents to yield a key intermediate. The final steps involve debenzylation, sulfation, formation of a tetrabutylammonium (B224687) salt, and finally, cation exchange to produce avibactam sodium. Another described synthesis route involves adding a solution of sodium 2-ethyl hexanoate (B1226103) to a solution of a tetrabutylammonium salt of an avibactam precursor in ethanol (B145695) and water. The resulting product is then filtered and dried. chemicalbook.com
Mechanism of Beta-Lactamase Inhibition
Avibactam functions as a covalent, reversible inhibitor of a broad range of serine β-lactamases. tandfonline.comnih.gov Its mechanism of action is distinct from that of traditional β-lactam-based inhibitors. tandfonline.com
Covalent Bonding and Reversible Inhibition
Avibactam covalently binds to the catalytic serine residue in the active site of the β-lactamase enzyme, forming a stable carbamoyl-enzyme complex. tandfonline.complos.org This acylation reaction effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. nih.gov
A key and unique feature of avibactam's mechanism is its reversibility. wikipedia.orgnih.gov Unlike many other inhibitors that lead to irreversible inactivation or fragmentation of the inhibitor molecule, the avibactam-enzyme complex can undergo a slow deacylation process. tandfonline.comacs.org This deacylation does not involve hydrolysis but rather a recyclization of the avibactam molecule, which regenerates the intact and active inhibitor. acs.orgnih.gov This allows a single molecule of avibactam to potentially inhibit multiple β-lactamase molecules. pnas.org
Kinetic Parameters of Inhibition
The efficiency of avibactam's inhibition varies across different classes of β-lactamases. Kinetic studies have measured the rates of acylation (formation of the covalent bond) and deacylation (release of the inhibitor). The efficiency of acylation, represented by the second-order rate constant (k2/K), is highest for Class A enzymes, followed by Class C, and then Class D enzymes. nih.gov
For instance, the acylation efficiency for the Class A enzyme CTX-M-15 is significantly higher than that for the Class D enzyme OXA-10. nih.govnih.gov The stability of the acyl-enzyme complex also differs among enzymes. While the complex is generally stable, some enzymes, like KPC-2, can exhibit a slow hydrolytic pathway that involves fragmentation of the avibactam molecule. nih.gov
Table 2: Kinetic Parameters of Avibactam Inhibition for Selected Beta-Lactamases
| Beta-Lactamase | Class | Acylation Efficiency (k2/K) (M⁻¹s⁻¹) |
| CTX-M-15 | A | 1.0 x 10⁵ nih.govnih.gov |
| KPC-2 | A | Not specified in provided text |
| Enterobacter cloacae AmpC | C | Not specified in provided text |
| Pseudomonas aeruginosa AmpC | C | Not specified in provided text |
| OXA-10 | D | 1.1 x 10¹ nih.govnih.gov |
| OXA-48 | D | Not specified in provided text |
Synthetic Chemistry and Analogue Development of Avibactam Sodium Hydrate
Methodologies for the Chemical Synthesis of Avibactam (B1665839) Sodium Hydrate (B1144303)
The synthesis of avibactam, a structurally complex molecule, has evolved from initial disclosures to more refined and scalable methods suitable for commercial production.
Stereoselective Synthesis Approaches
The specific stereochemistry of avibactam is critical for its biological activity. Therefore, controlling the stereoisomers produced during synthesis is paramount. Early methods often started with chiral materials to set the stereocenters. researchgate.net
More advanced and efficient approaches have utilized asymmetric catalysis. A notable example is a catalytic asymmetric total synthesis of avibactam that employs a Rhodium-catalyzed asymmetric hydrogenation. This step creates a key stereogenic center with high enantioselectivity (99% ee). rsc.org This particular synthesis also incorporates flow technologies for many of the intermediate steps, leading to faster preparation and greater efficiency compared to traditional batch procedures. rsc.org Another innovative and scalable approach uses a lipase-catalyzed resolution to create the two chiral centers with excellent stereoselectivity. acs.orgacs.org
Design and Development of Avibactam Sodium Hydrate Analogues and Derivatives
The clinical success of avibactam has spurred further research into developing analogues and derivatives to overcome its limitations, such as the lack of activity against metallo-β-lactamases (MBLs), and to potentially create orally bioavailable forms.
Structure-Activity Relationship (SAR) Investigations of Avibactam Core
The diazabicyclo[3.2.1]octane (DBO) core of avibactam is a crucial structural motif that mimics the β-lactam ring. tandfonline.comnih.gov The sulfate (B86663) group is also a key component for its inhibitory activity. researchgate.net SAR studies have explored how modifications to this core structure affect its function.
Derivatization of the primary amide functionality in avibactam has led to the development of new DBO analogues. tandfonline.com For instance, replacing the amide moiety with substituted amidine groups has been investigated. nih.govresearchgate.net While these amidine derivatives showed no antibacterial activity on their own, they demonstrated synergistic activity when combined with antibiotics like meropenem, indicating their potential as β-lactamase inhibitors. researchgate.net Specifically, new derivatives containing sulfonylamidine moieties at the C2 position of the DBO ring have been synthesized and tested. researchgate.net
| Compound Series | Modification | Observed In Vitro Activity | Reference |
| Amidine Derivatives | Amide at C2 replaced with sulfonylamidine | No intrinsic antibacterial activity, but synergistic with imipenem. Compound 5L was most potent. | researchgate.net |
| Substituted Amidine Derivatives | Amide at C2 replaced with substituted amidine | Synergistic activity with meropenem, indicating β-lactamase inhibition. | nih.gov |
Exploration of Novel Substituents and Linkers for Enhanced Activity
Research into novel substituents and linkers aims to expand the utility of the avibactam scaffold. One major goal is to develop orally bioavailable prodrugs. A novel method was developed to create prodrugs of sulfate-containing drugs like avibactam, which showed significant oral bioavailability in animal models (rat, monkey, and dog). acs.org
Another area of exploration is the functionalization of the DBO scaffold to create new derivatives with potentially different biological activities. For example, an azido (B1232118) derivative of the DBO scaffold was synthesized to allow for functionalization using Huisgen-Sharpless cycloaddition ("click chemistry"). researchgate.net The resulting amoxicillin-DBO combinations were active against Mycobacterium tuberculosis and M. abscessus, suggesting that the triazole ring formed in the reaction is compatible with drug penetration. researchgate.net
| Derivative Type | Modification Strategy | Goal/Outcome | Reference |
| Prodrugs | Ester analogs (e.g., compound 10) | To achieve oral bioavailability of avibactam. | acs.org |
| Azido-DBO Derivatives | Introduction of an azide (B81097) for click chemistry | Creation of amoxicillin-DBO combinations active against mycobacteria. | researchgate.net |
Prodrug Strategies for Improved Pharmacological Properties
Avibactam is characterized by poor oral bioavailability, a feature primarily attributed to its highly charged O-sulfated hydroxamic acid functional group, which restricts its absorption through the gastrointestinal tract. acs.orgacs.org This necessitates intravenous administration, limiting its use to hospital settings. acs.orgresearchgate.net To overcome this limitation and develop an orally administered treatment option, research has focused on prodrug strategies. researchgate.net A prodrug is an inactive or less active precursor of a drug that is converted into the active form in vivo, often through enzymatic cleavage. acs.org
A significant breakthrough in this area was the development of a novel method to temporarily mask the problematic sulfate moiety. acs.org This strategy involves the creation of ester prodrugs, such as O-neopentyl esters, which are designed to be neutral and more lipophilic, thereby enhancing oral absorption. acs.orgresearchgate.net Once absorbed, these prodrugs are cleaved by endogenous esterases in the body, triggering an intramolecular displacement that releases the active avibactam. acs.org
Research has demonstrated the success of this approach through pharmacokinetic studies in multiple animal species. For comparison, the oral bioavailability of avibactam itself is approximately 1% in rats, 3% in monkeys, and 15% in dogs. acs.org In contrast, several ester prodrug analogues have achieved significantly higher oral bioavailability, often exceeding the 30% threshold generally considered necessary for a compound to be a viable oral drug candidate. acs.orgacs.org One such prodrug, avibactam tomilopil (formerly ARX-1796), was developed using this ester-masking strategy. researchgate.net The development of an oral β-lactamase inhibitor like an avibactam prodrug could be paired with oral β-lactam antibiotics, potentially restoring their efficacy against resistant pathogens in an outpatient setting. acs.org
Table 1: Oral Bioavailability (F%) of Avibactam and Experimental Prodrug Analogues in Animal Models This table is generated from data in the source article. acs.orgacs.org
| Compound | Rat F (%) | Monkey F (%) | Dog F (%) |
|---|---|---|---|
| Avibactam | ~1 | ~3 | ~15 |
| Prodrug 10 | 42 | 45 | 40 |
| Prodrug 14 | 24 | 30 | 38 |
| Prodrug 15 | 33 | 48 | 49 |
| Prodrug 18 | 40 | 66 | 100 |
| Prodrug 19 | 38 | 50 | 50 |
| Prodrug 20 | 35 | 41 | 35 |
Chemoinformatic Approaches to this compound Scaffold Modification
Chemoinformatic approaches are pivotal in modern drug discovery, providing powerful computational tools to guide the rational design and modification of drug scaffolds like avibactam's diazabicyclooctane (DBO) core. acs.orgnih.gov These methods accelerate the development of new analogues with improved characteristics, such as enhanced inhibitory potency or a broader spectrum of activity against clinically relevant β-lactamase enzymes. nih.gov
Molecular docking is a primary chemoinformatic technique used to study and predict the interactions between a ligand, such as an avibactam analogue, and its protein target, like a β-lactamase. researchgate.netnih.gov By simulating the binding pose of a molecule within the enzyme's active site, researchers can gain detailed insights into the molecular forces driving the interaction. acs.orgresearchgate.net For example, docking studies have been used to investigate how avibactam and its derivatives bind to various β-lactamases, including AmpC, CTX-M-15, and OXA-48 variants. nih.govresearchgate.netnih.gov These studies help identify key amino acid residues that are crucial for binding and inhibition, providing a roadmap for designing modifications to the DBO scaffold that could enhance these interactions. acs.org
Quantitative Structure-Activity Relationship (QSAR) analysis is another chemoinformatic method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govsemanticscholar.org For the DBO scaffold, a QSAR model could be developed using a dataset of avibactam analogues and their measured inhibitory activities against a specific β-lactamase. This model could then be used to predict the activity of novel, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and laboratory testing, thereby saving significant time and resources. semanticscholar.org
Fragment-based design , often coupled with molecular docking, involves identifying small chemical fragments that bind to the target protein and then computationally linking them to create more potent lead compounds. nih.gov This approach has been applied to discover potential inhibitors for enzymes like AmpC β-lactamase, where libraries of fragments are docked into the active site to identify promising starting points for inhibitor development. nih.gov By leveraging these computational tools, the drug discovery process becomes more efficient and targeted, increasing the likelihood of developing next-generation DBO-based inhibitors that can overcome emerging resistance mechanisms. nih.govresearchgate.net
Table 2: Examples of Chemoinformatic Studies on Diazabicyclooctane (DBO) Scaffolds and Related Inhibitors This table summarizes findings from various research articles.
| Computational Method | Protein Target(s) | Key Insight/Application | Source(s) |
|---|---|---|---|
| Molecular Docking | AmpC β-lactamase | Performed to evaluate the binding affinity of various fragments and antibiotics to find potential candidates for new inhibitors. | nih.gov |
| Molecular Docking | BlaMab β-lactamase | Used to compare the binding modes of avibactam and relebactam (B560040) as both Michaelis-Menten complexes and acyl-enzymes. | researchgate.net |
| Molecular Docking & MD Simulation | OXA β-lactamase Variants | Employed to screen for novel non-β-lactam inhibitors and understand molecular-level interactions to block enzyme catalytic activity. | acs.org |
| Structural & Kinetic Analysis | CTX-M-15, OXA-48, PBP2 | Combined computational and experimental methods to demonstrate that DBO derivatives can target both β-lactamases and penicillin-binding proteins (PBPs). | nih.gov |
Pre Clinical Microbiological Efficacy and Mechanisms of Resistance to Avibactam Sodium Hydrate
In Vitro Potentiation of Beta-Lactam Antibiotics by Avibactam (B1665839) Sodium Hydrate (B1144303)
Avibactam sodium hydrate is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of many β-lactam antibiotics against a wide range of resistant Gram-negative bacteria. It functions by forming a stable, covalent bond with the catalytic serine residue of various β-lactamase enzymes, thereby preventing the hydrolysis of the partner β-lactam antibiotic. This protective mechanism allows the β-lactam to remain active and exert its antibacterial effect. Avibactam itself possesses little to no intrinsic antibacterial activity.
Minimum Inhibitory Concentration (MIC) Studies Against Diverse Bacterial Isolates
The addition of avibactam at a fixed concentration, typically 4 mg/L, significantly reduces the Minimum
Chromosomal and Plasmid-Mediated Resistance Determinants
Resistance to avibactam, particularly when combined with ceftazidime (B193861), can be conferred by both chromosomal and plasmid-mediated genetic elements. These determinants often involve mutations in genes encoding β-lactamases or alterations in the expression of these enzymes.
Chromosomal Resistance: A primary mechanism of chromosomal resistance involves mutations in the genes encoding AmpC β-lactamases. The N346Y substitution in the AmpC enzyme of Citrobacter freundii has been shown to confer resistance to the ceftazidime-avibactam combination. nih.gov This specific amino acid substitution disrupts the interaction between avibactam and the AmpC enzyme, thereby reducing the inhibitor's effectiveness. nih.gov This resistance mechanism has been observed in various AmpC β-lactamases. nih.gov
Plasmid-Mediated Resistance: Plasmids play a crucial role in the dissemination of resistance genes among bacterial populations. nih.gov For avibactam, plasmid-mediated resistance is a significant concern. The emergence of ceftazidime-avibactam resistance has been linked to mutations in plasmid-borne blaKPC-3 genes during the treatment of carbapenem-resistant Klebsiella pneumoniae infections. elsevier.es
Furthermore, novel plasmid-mediated β-lactamases have been identified that confer high-level resistance to ceftazidime/avibactam. One such example is the CMY-185 variant, which was identified in an E. coli isolate. researchgate.net This enzyme, harbored on a conjugative plasmid, possessed several amino acid substitutions compared to its predecessor, CMY-2, including the critical N346Y substitution, which is known to reduce avibactam's inhibitory activity due to steric hindrance. researchgate.net
In Greece, a plasmid-encoded extended-spectrum β-lactamase (ESBL) called VEB-25, which carries the Lys234Arg mutation, has been reported to confer resistance to ceftazidime/avibactam. mdpi.com This mutation decreases the susceptibility to inhibition by avibactam. mdpi.com
The co-production of multiple resistance mechanisms, often carried on plasmids, can further compromise the efficacy of avibactam combinations. For instance, the co-expression of metallo-β-lactamases (MBLs) like NDM-1 with other β-lactamases such as OXA-48 and CTX-M-15 has been observed in strains resistant to aztreonam (B1666516)/avibactam. sensusimpact.com
Table 2: Examples of Chromosomal and Plasmid-Mediated Resistance to Avibactam
| Resistance Determinant | Location | Bacterial Species | Mechanism of Action | Reference |
|---|---|---|---|---|
| N346Y substitution in AmpC | Chromosomal | Citrobacter freundii | Disrupts interaction with avibactam. nih.gov | nih.gov |
| Mutations in blaKPC-3 | Plasmid | Klebsiella pneumoniae | Leads to ceftazidime-avibactam resistance during treatment. elsevier.es | elsevier.es |
| CMY-185 β-lactamase | Plasmid | Escherichia coli | Novel variant conferring high-level resistance, includes N346Y substitution. researchgate.net | researchgate.net |
In Vitro Selection Studies for this compound Resistance
In vitro selection studies are crucial for predicting the potential for resistance development to new antimicrobial agents. For avibactam, these studies have demonstrated that resistance can be selected in various Enterobacteriaceae species, often through a multi-step process.
In studies involving Klebsiella pneumoniae expressing OXA-48-like β-lactamases, resistance to ceftazidime/avibactam was selected through serial passage. mdpi.comnih.gov After 15 daily transfers, the minimum inhibitory concentrations (MICs) of ceftazidime/avibactam increased significantly, from an initial range of 0.25–4 mg/L to 16–256 mg/L. mdpi.comnih.gov Whole genome sequencing of the resistant mutants revealed modifications in proteins related to efflux, outer membrane permeability, and stress response pathways. mdpi.com
Similarly, for Enterobacteriaceae carrying the KPC-3 carbapenemase, mutants with increased ceftazidime-avibactam MICs were selected from strains of Enterobacter cloacae and Klebsiella pneumoniae. nih.govasm.org Single-step selections yielded mutants at frequencies of approximately 10-9 at concentrations up to 16 times the MIC. nih.govasm.org The MICs for the selected mutants rose from 0.25–1 μg/ml to 4–128 μg/ml for ceftazidime with 4 μg/ml of avibactam. nih.gov
Interestingly, some of these in vitro selected mutants did not show a significant fitness cost, retaining their ability to cause infections in animal models. mdpi.comnih.gov For instance, ceftazidime/avibactam-selected mutants of K. pneumoniae expressing OXA-48-like enzymes had comparable growth properties to their parent strains and could still cause pulmonary infections in neutropenic mice. mdpi.comnih.gov
The mechanisms of resistance selected in vitro are varied. In some cases, resistance is associated with mutations in the β-lactamase itself, such as in KPC enzymes, leading to enhanced hydrolysis of the partner β-lactam. mdpi.com In other instances, particularly with ESBL producers, resistance is more commonly associated with changes affecting permeability and efflux rather than alterations in the β-lactamase enzyme. mdpi.com For example, in one study, a mutant of K. pneumoniae NCTC 13438 that lacked changes in the blaKPC sequence was thought to have resistance due to a generalized reduction in permeability. asm.org
Table 3: Results of In Vitro Selection Studies for Avibactam Resistance
| Bacterial Species | Selection Method | Initial MIC Range (mg/L) | Final MIC Range (mg/L) | Observed Resistance Mechanisms | Reference |
|---|---|---|---|---|---|
| K. pneumoniae (OXA-48-like) | Serial passage (15 days) | 0.25–4 | 16–256 | Mutations in efflux, porin, and stress response proteins. mdpi.comnih.gov | mdpi.comnih.gov |
In Vivo Efficacy Studies in Pre-Clinical Infection Models (Non-Human)
Murine Sepsis and Thigh Infection Models
The efficacy of avibactam in combination with ceftazidime has been extensively evaluated in murine models of sepsis and thigh infection, demonstrating significant therapeutic benefit against a range of Gram-negative pathogens, including those resistant to ceftazidime alone. tandfonline.comdovepress.comnih.gov
In a murine lethal septicemia model using two KPC-producing Klebsiella pneumoniae strains, the combination of ceftazidime-avibactam dramatically reduced the median effective dose (ED50) of ceftazidime required for 50% animal survival. tandfonline.com For one isolate, the ceftazidime ED50 decreased from 1,578 mg/kg to 15.1 mg/kg, and for the second isolate, it dropped from 709 mg/kg to 3.8 mg/kg when combined with avibactam. tandfonline.com Similarly, in a septicemia model with extended-spectrum and AmpC β-lactamase-producing Enterobacteriaceae, ceftazidime-avibactam was highly effective, with ED50 values ranging from 2 to 27 mg/kg. nih.gov
The neutropenic thigh infection model has also been instrumental in demonstrating the in vivo efficacy of ceftazidime-avibactam. tandfonline.comfda.gov Against KPC-producing K. pneumoniae, mice treated with ceftazidime-avibactam at doses of ≥128/32 mg/kg showed a greater than 2 log10 colony-forming unit (CFU) reduction in thigh muscle 24 hours post-infection. tandfonline.comfda.gov In contrast, ceftazidime alone, even at doses up to 1,024 mg/kg, was unable to reduce the bacterial burden. tandfonline.comfda.gov
Against Pseudomonas aeruginosa in a murine thigh infection model, ceftazidime-avibactam also showed significantly improved bacterial killing compared to ceftazidime monotherapy. tandfonline.comdovepress.com In immunocompetent mice infected with various ceftazidime-non-susceptible Enterobacteriaceae and P. aeruginosa isolates, ceftazidime-avibactam treatment resulted in a bacterial reduction of 0.3 to 1.95 log10 CFU in the thigh. tandfonline.comnih.gov Ceftazidime alone was far less effective, achieving a reduction of ≥0.3 log10 CFU for only 10 out of 15 isolates. tandfonline.comnih.gov
Table 4: Efficacy of Ceftazidime-Avibactam in Murine Sepsis and Thigh Infection Models
| Infection Model | Pathogen | Key Finding | Reference |
|---|---|---|---|
| Murine Sepsis | KPC-producing K. pneumoniae | Drastic reduction in ceftazidime ED50 from >700 mg/kg to <16 mg/kg. tandfonline.com | tandfonline.com |
| Murine Sepsis | ESBL- and AmpC-producing Enterobacteriaceae | ED50 values for ceftazidime-avibactam ranged from 2 to 27 mg/kg. nih.gov | nih.gov |
| Neutropenic Thigh Infection | KPC-producing K. pneumoniae | >2 log10 CFU reduction with ceftazidime-avibactam; no reduction with ceftazidime alone. tandfonline.comfda.gov | tandfonline.comfda.gov |
Respiratory and Urinary Tract Infection Models in Animal Cohorts
The efficacy of avibactam in combination with ceftazidime has been demonstrated in animal models of respiratory and urinary tract infections, highlighting its potential for treating these common and often difficult-to-treat infections. nih.govnih.govoup.comrevistanefrologia.comresearchgate.net
In a neutropenic murine pneumonia model, human-simulated exposures of ceftazidime-avibactam were effective against Pseudomonas aeruginosa isolates with MICs up to 32 μg/ml, resulting in reductions of >1 log10 CFU. nih.gov Efficacy was correlated with the percentage of the dosing interval that the free drug concentration in the epithelial lining fluid (ELF) remained above the MIC (fT>MIC), with an ELF fT>MIC of ≥19% being effective. nih.gov No efficacy was observed against an isolate with an MIC of 64 μg/ml, where the ELF fT>MIC was 0%. nih.gov A study in persistently neutropenic rabbits with experimental pneumonia caused by KPC-producing K. pneumoniae also demonstrated the efficacy of ceftazidime-avibactam, showing significant reductions in bacterial burden in the lungs and bronchoalveolar lavage fluid, as well as prolonged survival compared to untreated controls. asm.org
In a mouse model of pyelonephritis caused by ceftazidime-resistant Enterobacteriaceae, ceftazidime-avibactam treatment led to a significant 2.6–4.5 log10 reduction in kidney bacterial counts 48 hours after therapy initiation, whereas ceftazidime alone was ineffective. oup.com These findings from animal models support the clinical use of ceftazidime-avibactam for complicated urinary tract infections. nih.govrevistanefrologia.com
Table 5: Efficacy of Ceftazidime-Avibactam in Animal Models of Respiratory and Urinary Tract Infections
| Infection Model | Pathogen | Key Finding | Reference |
|---|---|---|---|
| Murine Pneumonia | Pseudomonas aeruginosa | >1 log10 CFU reduction against isolates with MICs ≤32 μg/ml. nih.gov | nih.gov |
| Rabbit Pneumonia | KPC-producing K. pneumoniae | Significant reduction in lung bacterial burden and prolonged survival. asm.org | asm.org |
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations in Animal Disease Models
Pharmacokinetic/pharmacodynamic (PK/PD) analyses from animal infection models are essential for optimizing dosing regimens and predicting clinical efficacy. oup.com For avibactam, these studies have helped to identify the key PK/PD indices that correlate with its antibacterial effect when used in combination with a β-lactam partner.
In murine infection models, the PK/PD index that best correlates with the efficacy of avibactam in restoring the activity of its partner β-lactam, such as ceftazidime or aztreonam, has been identified as the percentage of the dosing interval that the free drug concentration of avibactam remains above a critical threshold concentration (%fT > CT). oup.comnih.govresearchgate.net The specific value of this threshold concentration (CT) can vary depending on the bacterial species and the specific β-lactamase produced.
For instance, in studies with aztreonam-resistant Enterobacteriaceae, a CT of 2.5 mg/liter for avibactam was found to correlate best with the restoration of aztreonam's efficacy in both hollow-fiber and neutropenic mouse infection models. nih.gov The magnitude of the %fT > CT required for a 1-log10 kill was approximately 47.5% for most isolates. nih.gov
In the context of ceftazidime-avibactam against P. aeruginosa in a murine neutropenic thigh infection model, the %fT>CT was also identified as the most predictive PK/PD index for avibactam. nih.gov
However, the predictive PK/PD index for avibactam can differ depending on the bacterial strain and the animal species. oup.com A model-based evaluation found that against Enterobacteriaceae in mice, the fraction of the area under the concentration-time curve to MIC ratio (fAUC/MIC) was the most predictive index for avibactam. oup.com In contrast, against P. aeruginosa in mice, fT > CT (with a CT of 1 mg/L) was the most predictive index. oup.com These findings highlight the complexity of PK/PD relationships and the importance of considering the specific pathogen and infection site when determining optimal dosing strategies.
The data from these animal PK/PD models have been crucial in supporting the clinical development of ceftazidime-avibactam, aiding in dose selection and providing evidence of its effectiveness against resistant pathogens. oup.com
Table 6: Key PK/PD Indices for Avibactam in Animal Models
| Animal Model | Pathogen(s) | Partner β-Lactam | Most Predictive PK/PD Index for Avibactam | Reference |
|---|---|---|---|---|
| Neutropenic Mouse Thigh Infection | Aztreonam-resistant Enterobacteriaceae | Aztreonam | %fT > CT (CT = 2.5 mg/L) | nih.gov |
| Murine Neutropenic Thigh Infection | Pseudomonas aeruginosa | Ceftazidime | %fT > CT | nih.gov |
| Murine Infection Model | Enterobacteriaceae | Ceftazidime | fAUC/MIC | oup.com |
Pharmacokinetic and Pharmacodynamic Modeling of Avibactam Sodium Hydrate Excluding Human Clinical Data
Pre-Clinical Pharmacokinetic Characterization of Avibactam (B1665839) Sodium Hydrate (B1144303)
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Species
Pre-clinical studies in various animal models, including mice, rats, and pigs, have been instrumental in characterizing the pharmacokinetic profile of avibactam. These studies have consistently demonstrated that avibactam exhibits linear pharmacokinetics, where plasma concentrations and the area under the curve (AUC) increase proportionally with the dose. asm.orgeuropa.eu Co-administration with ceftazidime (B193861) does not appear to statistically alter the pharmacokinetics of avibactam. dovepress.com
In mice, the pharmacokinetics of avibactam were found to be linear and dose-proportional, with no significant differences observed between thigh-infected and lung-infected models. asm.org An elimination half-life of 0.24 hours has been noted in mouse plasma. oup.com Similarly, in rats, avibactam demonstrated predictable pharmacokinetic behavior. oup.comnih.gov Studies utilizing microdialysis in rats and pigs have provided deeper insights into tissue distribution, particularly in the kidneys. asm.orgresearchgate.net
The primary route of elimination for avibactam is renal excretion of the unchanged drug. europa.eudovepress.com This active secretion process, in addition to glomerular filtration, is suggested by a renal clearance rate higher than the glomerular filtration rate. europa.eu In vitro studies have identified that organic anion transporters OAT1 and OAT3 may contribute to this active uptake from the blood into the kidneys. europa.eutga.gov.aufda.gov
Metabolism of avibactam appears to be limited. In vitro studies using human liver preparations, including microsomes and hepatocytes, showed no significant metabolism of the compound. europa.eueuropa.eu Unchanged avibactam was the primary drug-related component found in plasma and urine. europa.eueuropa.eu
Protein Binding and Tissue Distribution Profiles
Avibactam exhibits low protein binding across various animal species, which is a favorable characteristic for a drug that needs to be available in its free, active form. In mice, rats, rabbits, and dogs, protein binding was consistently low, reported to be less than 25%. fda.gov Specifically, the protein binding of avibactam is approximately 8%. dovepress.com
The distribution of avibactam is primarily to the kidneys and bladder within the first few hours after administration. fda.gov This is consistent with its primary route of renal excretion. Studies have also detected avibactam in the cerebrospinal fluid (CSF) and the epithelial lining fluid (ELF) of the lungs in mice, although at lower exposures than in plasma. fda.gov Penetration into the brain or across the placenta was noted to be limited. fda.gov
In neutropenic murine thigh and lung infection models, the pharmacokinetic profiles of avibactam in plasma and ELF were investigated. asm.org Microdialysis studies in rats and pigs further elucidated the tissue distribution, revealing that kidney concentrations of avibactam were significantly higher than those in blood. asm.orgresearchgate.net The kidney-to-plasma AUC ratios were found to be 2.7 in rats and 4.5 in pigs, indicating excellent penetration into the renal parenchyma. asm.orgresearchgate.net In contrast, muscle concentrations were nearly identical to blood concentrations, with muscle-to-plasma AUC ratios close to one in both species. asm.orgresearchgate.net
| Animal Species | Protein Binding Percentage | Reference |
|---|---|---|
| Mouse | < 25% | fda.gov |
| Rat | < 25% | fda.gov |
| Rabbit | < 25% | fda.gov |
| Dog | < 25% | fda.gov |
| General | ~8% | dovepress.com |
Excretion Pathways and Metabolite Identification in Pre-Clinical Studies
The predominant route of elimination for avibactam in pre-clinical models is renal excretion. dovepress.com The majority of the administered dose is recovered as unchanged drug in the urine. europa.eu This process involves both glomerular filtration and active tubular secretion. europa.eu In vitro studies have indicated that the renal uptake of avibactam is mediated by organic anion transporters OAT1 and OAT3. europa.eutga.gov.aufda.gov Probenecid, a known inhibitor of these transporters, was shown to inhibit the uptake of avibactam by 56% to 70% in vitro. tga.gov.aufda.goveuropa.eu
Pre-clinical investigations have consistently shown that avibactam undergoes minimal metabolism. europa.eueuropa.eu Studies with radiolabeled avibactam have confirmed that the unchanged parent compound is the major drug-related entity found in both plasma and urine. europa.eueuropa.eu In vitro experiments with human liver microsomes and hepatocytes did not detect any significant metabolism of avibactam. europa.eueuropa.eu A metabolite, described as being formed through the opening of the urea (B33335) ring, has been identified, with about 10% of the dose being excreted as this metabolite. europa.eu
In Vitro Pharmacodynamic Modeling of Avibactam Sodium Hydrate
Hollow Fiber Infection Models for Dynamic Simulation
The hollow fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human-like pharmacokinetic profiles of antimicrobial agents, providing valuable insights into their pharmacodynamic properties. asm.orgasm.org This model has been extensively used to study the activity of avibactam in combination with β-lactam antibiotics against various resistant bacterial strains. asm.orgasm.orgnih.govvenatorx.com
In studies investigating the combination of ceftazidime and avibactam, the HFIM has been employed to determine the optimal exposure of avibactam required to suppress the growth of β-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa. asm.orgasm.orgnih.gov These models have demonstrated that avibactam effectively protects ceftazidime from degradation by a wide range of β-lactamases, including KPC, AmpC, and extended-spectrum β-lactamases (ESBLs). asm.orgasm.org
For instance, against KPC-2-producing Klebsiella pneumoniae, the HFIM showed that ceftazidime-avibactam regimens could achieve multi-log reductions in bacterial burden. asm.org The model has also been crucial in defining the pharmacokinetic/pharmacodynamic (PK/PD) index for avibactam, which has been identified as the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT). nih.gov For P. aeruginosa, a CT of 1 mg/L was found to be the most appropriate value associated with efficacy. nih.gov
The HFIM has also been utilized to explore the potential for resistance development. In some experiments, resistance to ceftazidime-avibactam emerged in P. aeruginosa isolates, often linked to mutations in the Ω-loop region of the PDC β-lactamase. nih.gov The model helped to identify avibactam exposure thresholds that could suppress the emergence of such resistance. nih.gov
| Bacterial Species | Key Finding | Reference |
|---|---|---|
| Klebsiella pneumoniae (KPC-2) | Ceftazidime-avibactam regimens led to rapid and significant reductions in bacterial load. | asm.org |
| Pseudomonas aeruginosa | The time that free avibactam concentration is above 4.0 mg/liter was linked to the rate of bacterial killing. Resistance emergence was linked to avibactam concentrations below a certain threshold. | nih.gov |
| Enterobacteriaceae (various β-lactamases) | Avibactam at a concentration of 1 μg/ml or higher, in combination with ceftazidime, resulted in growth suppression for 24 hours. | asm.org |
| P. aeruginosa and K. pneumoniae (SBL-producing) | Ceftazidime-avibactam suppressed regrowth in 3 of 4 susceptible strains. | venatorx.com |
Chemostat and Bioreactor Models for Sustained Exposure Studies
Chemostat and other bioreactor systems provide a means to study microbial populations under controlled, steady-state conditions, which can be valuable for understanding the long-term effects of antimicrobial agents. pioreactor.comwikipedia.org A chemostat is a type of bioreactor where fresh medium is continuously added while culture liquid is removed at the same rate, maintaining a constant volume and allowing for the control of microbial growth rate. wikipedia.org
While specific studies focusing solely on this compound in chemostat or bioreactor models are not extensively detailed in the provided search results, the principles of these models are relevant to the study of antibiotic pharmacodynamics. These systems can be used to investigate the emergence of resistance under sustained, sub-inhibitory concentrations of an antibiotic, a scenario that can occur in clinical settings. The controlled environment of a chemostat allows for precise manipulation of variables such as nutrient concentration and dilution rate, which in turn controls the bacterial growth rate. pioreactor.comwikipedia.org
Such models could be employed to further explore the complex interactions between avibactam, a partner β-lactam, and resistant bacteria over extended periods. They would be particularly useful for studying the selective pressures that lead to the development of resistance mechanisms and for evaluating different dosing strategies to minimize this risk.
Integration of PK/PD Parameters for Pre-Clinical Efficacy Prediction
The prediction of in vivo efficacy of avibactam, when combined with a partner β-lactam, from pre-clinical data hinges on the successful integration of pharmacokinetic (PK) and pharmacodynamic (PD) parameters. For avibactam, the critical pharmacodynamic driver is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT). nih.govnih.govasm.org This time-dependent parameter is crucial for restoring the activity of the partner β-lactam antibiotic. nih.govnih.gov
Pre-clinical models, including in vitro infection models and neutropenic murine infection models, have been instrumental in defining these PK/PD targets. nih.gov The magnitude of the critical threshold (CT) and the required time above this threshold vary depending on the specific partner β-lactam and the bacterial strain being targeted. nih.govnih.govasm.org
For instance, when partnered with ceftazidime, a CT of 1 mg/L for avibactam was identified as an adequate target for analyses against Pseudomonas aeruginosa and Enterobacteriaceae. nih.gov The corresponding target attainment goal was for the free avibactam concentration to exceed this threshold for at least 50% of the dosing interval (50% fT > 1 mg/L). nih.govasm.org In combination with aztreonam (B1666516), a higher CT of 2.5 mg/L was found to be optimal for restoring efficacy against aztreonam-resistant Enterobacteriaceae. nih.gov The associated target was 50% fT > CT of 2.5 mg/L. nih.gov
Mechanism-based PK/PD models provide a more detailed approach by linking drug concentrations directly to the dynamics of bacterial growth and killing over time. oup.com These models can account for the synergistic interaction between avibactam and the partner β-lactam. oup.com Recent studies using such models have suggested that against Enterobacteriaceae, the area under the free drug concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) of the combination may be a more predictive index of avibactam efficacy in both mice and humans. oup.comdiva-portal.orgresearchgate.netnih.gov However, for P. aeruginosa in murine models, %fT > CT remained the most predictive parameter. oup.comdiva-portal.orgnih.gov
The integration of these parameters allows for the prediction of bacterial responses, such as a 1-log10 kill over 24 hours, and helps in forecasting efficacious dosing regimens for further investigation. nih.gov
Table 1: Pre-clinical Pharmacodynamic Targets for Avibactam
| Partner β-Lactam | Target Organism | Pre-clinical Model | Avibactam PK/PD Target | Efficacy Endpoint |
| Ceftazidime | Enterobacteriaceae, P. aeruginosa | In vitro/In vivo | 50% fT > 1 mg/L | Restoration of ceftazidime activity |
| Aztreonam | Aztreonam-resistant Enterobacteriaceae | Hollow-fiber, Neutropenic mouse thigh | 50% fT > 2.5 mg/L | Restoration of aztreonam efficacy |
| Aztreonam | E. coli, K. pneumoniae | Neutropenic mouse thigh | 23-25% fT > 2-2.5 mg/L | 24-hour stasis |
| Aztreonam | E. coli, K. pneumoniae | Neutropenic mouse thigh | 35-40% fT > 2-2.5 mg/L | Maximal effect |
Population Pharmacokinetic and Pharmacodynamic Modeling and Simulation (Pre-Clinical Focus)
Population PK/PD modeling in the pre-clinical setting is a powerful tool for understanding the relationship between drug exposure and its effect across a population of subjects, accounting for the variability inherent in biological systems. This approach is crucial for translating findings from in vitro and animal models to predict potential outcomes. nih.gov
In pre-clinical studies, particularly in animal models like the neutropenic murine thigh or lung infection models, inter-individual variability in pharmacokinetics is an important consideration. dovepress.com Even in controlled animal experiments, factors such as minor differences in physiology can lead to variations in drug exposure.
Population pharmacokinetic models developed from animal data help to quantify this variability. nih.gov For instance, physiologically based pharmacokinetic (PBPK) models have been developed using data from rats and pigs to describe the tissue and blood pharmacokinetics of avibactam in combination with ceftazidime. asm.org These models revealed that while muscle-to-plasma concentration ratios were close to one, kidney concentrations of avibactam were significantly higher, with kidney-to-plasma area under the curve (AUC) ratios of 2.7 in rats and 4.5 in pigs. asm.org This highlights significant inter-tissue and potential inter-species variability.
By characterizing the distribution and covariance of PK parameters within the animal population, these models provide a more robust foundation for simulations aimed at predicting efficacy. asm.org Understanding this variability is essential for ensuring that the selected PK/PD targets are likely to be achieved in a high percentage of the animal population, thereby increasing the confidence in the predicted efficacy. diva-portal.org
Monte Carlo simulation is a computational technique that utilizes the population pharmacokinetic models, including their variability, to simulate drug exposure in a large virtual population of animals. asm.orgasm.org This allows for the calculation of the Probability of Target Attainment (PTA), which is the percentage of the simulated population that achieves the pre-defined PK/PD efficacy target. asm.orgasm.org
In the pre-clinical evaluation of avibactam, Monte Carlo simulations are used to assess the likelihood that a particular dosing regimen will achieve the desired %fT > CT or other relevant PK/PD indices. asm.orgresearchgate.net For example, simulations can determine the probability of achieving 50% fT > 1 mg/L for avibactam when combined with ceftazidime against a range of bacterial isolates with different minimum inhibitory concentrations (MICs). nih.govasm.org
These simulations are critical for dose selection and refinement in pre-clinical studies. nih.gov By exploring various dosing regimens and their impact on PTA, researchers can identify the doses most likely to produce a robust antibacterial effect in vivo. asm.org For instance, simulations have been used to support the selection of specific dose ratios of avibactam to its partner β-lactam to maximize the probability of achieving the joint PK/PD targets for both drugs simultaneously. asm.org
The results of these simulations, often presented as PTA against different MIC values, provide a quantitative prediction of the potential success of a dosing regimen before extensive animal testing is conducted. asm.orgresearchgate.net
Table 2: Example of Simulated Target Attainment for Avibactam in a Pre-clinical Setting
| Partner β-Lactam | Avibactam Dose Regimen (Simulated) | Avibactam PK/PD Target | Simulated PTA | Target Pathogen MIC (for partner β-lactam) |
| Ceftazidime | Regimen A | 50% fT > 1 mg/L | >90% | ≤ 8 mg/L |
| Aztreonam | Regimen B | 50% fT > 2.5 mg/L | ≥90% | ≤ 8 mg/L |
Analytical Methodologies for the Quantification of Avibactam Sodium Hydrate
Chromatographic Techniques for Avibactam (B1665839) Sodium Hydrate (B1144303) Analysis
Chromatographic methods are central to the analysis of avibactam sodium hydrate, providing powerful separation capabilities that are essential for quantifying the active ingredient and detecting any potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as a primary technique for the routine analysis of avibactam. iosrphr.org These methods are often developed for the simultaneous estimation of avibactam and its combination drug, ceftazidime (B193861). pharmacyjournal.inchromatographyonline.com
Method development involves the systematic optimization of chromatographic conditions to achieve a satisfactory separation with good peak shape and resolution. A key challenge in the analysis of avibactam is its high polarity, which can result in poor retention on traditional C18 columns. researchgate.net To overcome this, ion-pairing agents, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), are sometimes added to the mobile phase to enhance retention. researchgate.netsigmaaldrich.com
The validation of these HPLC methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. iosrphr.orguni-regensburg.de This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.
Table 1: Examples of Developed RP-HPLC Methods for Avibactam Analysis
| Parameter | Method 1 iosrphr.org | Method 2 chromatographyonline.com | Method 3 nih.gov |
|---|---|---|---|
| Column | Inertsil ODS (5 µm, 4.6 X 150 mm) | Not Specified | Waters Xbridge (5 µm, 4.6 X 250mm) |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 3.0) and Methanol (30:70 v/v) | Buffer, Acetonitrile, and Methanol | Not specified |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 mL/min |
| Detection | PDA at 260 nm | UV at 260 nm | UV at 210 nm |
| Retention Time | 3.7 min | 3.725 min | Not specified |
Table 2: Validation Parameters for a Representative RP-HPLC Method for Avibactam
| Validation Parameter | Result iosrphr.org | Result nih.gov |
|---|---|---|
| Linearity Range (µg/mL) | 1-5 | 12.5-75 |
| Correlation Coefficient (r²) | 0.997 | 0.999 |
| Accuracy (% Recovery) | 98-102% (implied by recovery studies) | 100.07% |
| Limit of Detection (LOD) (µg/mL) | 3 (ppm) | 0.85 |
| Limit of Quantification (LOQ) (µg/mL) | 10.1 (ppm) | 2.56 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Enhanced Sensitivity
For applications requiring higher sensitivity and selectivity, such as the determination of avibactam in biological matrices like human plasma and cerebrospinal fluid, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
LC-MS/MS methods for avibactam have been rigorously developed and validated. nih.gov Sample preparation typically involves protein precipitation with a solvent like acetonitrile, or for cleaner extracts, solid-phase extraction (SPE) can be employed. nih.gov Chromatographic separation is often achieved on C18 or amide columns. nih.gov The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for avibactam (e.g., m/z 263.9 → 96.1 in negative ionization mode). The robustness of these methods has been confirmed through cross-laboratory validations and incurred sample re-analysis, demonstrating their reliability for clinical and pharmacokinetic studies. nih.gov
Table 3: Summary of LC-MS/MS Methodologies for Avibactam Quantification
| Parameter | Method 1 nih.gov | Method 2 |
|---|---|---|
| Matrix | Human Plasma | Human Plasma and Cerebrospinal Fluid |
| Extraction | Weak anionic exchange solid-phase extraction | Protein precipitation with acetonitrile |
| Column | Amide column | Reversed-phase HSS T3 column |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | 10–10,000 ng/ml (in plasma) | 0.1–20 μg/mL (in plasma) |
Gas Chromatography (GC) for Volatile By-products or Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a non-volatile and thermally labile molecule, which makes its direct analysis by GC challenging. There is a scarcity of literature describing the use of GC for the analysis of avibactam or its by-products. Analysis using this technique would likely necessitate a derivatization step to convert the non-volatile avibactam into a more volatile and thermally stable derivative suitable for GC analysis. While GC is used to monitor product purity in some chemical syntheses, its application is generally reserved for volatile reactants or potential by-products, rather than the final avibactam product itself.
Spectroscopic and Other Instrumental Methods for this compound Detection
Alongside chromatographic techniques, spectroscopic and other instrumental methods play a role in the analysis of this compound, particularly for routine quantification and identity confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method that can be used for the quantitative analysis of avibactam. The technique relies on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. A UV-VIS spectrophotometer is used to measure the absorbance of avibactam solutions at a specific wavelength. iosrphr.orgpharmacyjournal.in While often used in conjunction with HPLC as a detection method (e.g., PDA or UV detector), standalone UV-Vis spectrophotometry can be employed for the determination of avibactam in bulk or simple formulations where interfering substances are minimal. pharmacyjournal.in For instance, a PG Instruments T60 UV-VIS spectrophotometer has been utilized for measuring the absorbance of avibactam solutions. pharmacyjournal.in
Capillary Electrophoresis for Purity and Identity
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the purity and identity testing of ionic species like avibactam. The sulfate group on the avibactam molecule makes it suitable for analysis by CE. Specifically, Capillary Zone Electrophoresis (CZE) is a mode of CE that separates ions based on their electrophoretic mobility in an electric field.
While literature specifically detailing CZE methods for avibactam is emerging, methods for related compounds like cephalosporins and other β-lactamase inhibitors have been successfully developed. These methods typically use a background electrolyte such as a borate (B1201080) or phosphate (B84403) buffer. A novel CZE-tandem mass spectrometry (CZE-MS/MS) method for the simultaneous quantification of several β-lactamase inhibitors has been developed, which utilized 20 mM ammonium (B1175870) hydrogen carbonate as the optimal background electrolyte. Such methods demonstrate the potential of CE as a powerful tool for assessing the purity of avibactam, offering advantages such as high separation efficiency, short analysis times, and low consumption of reagents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable technique for the unequivocal structural elucidation of this compound. springernature.comresearchgate.netnih.gov It provides detailed insights into the molecular structure at the atomic level, confirming the arrangement of atoms and the connectivity within the molecule.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for this purpose. springernature.comresearchgate.net The primary nuclei of interest are proton (¹H) and carbon-13 (¹³C). In a ¹H NMR spectrum, the chemical shift of each proton provides information about its local electronic environment. The splitting of signals, known as spin-spin coupling, reveals the number of neighboring protons, which helps in piecing together the molecular fragments.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., carbonyl, aliphatic).
To gain a more comprehensive understanding of the molecular structure and to resolve any ambiguities, 2D NMR techniques are utilized. These include:
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons over two or three bonds, which is invaluable for connecting different molecular fragments and assigning quaternary carbons. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information about the stereochemistry and conformation of the molecule.
Through the combined interpretation of these NMR experiments, the complete and unambiguous three-dimensional structure of this compound can be determined, ensuring its identity and distinguishing it from potential isomers or impurities. researchgate.netcore.ac.uk
Bioanalytical Assay Development for Pre-Clinical Biological Matrices
The development and validation of robust bioanalytical assays are fundamental for the quantitative analysis of avibactam in pre-clinical biological matrices. These assays are essential for pharmacokinetic and toxicokinetic studies, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and speed. researchgate.netnih.govtandfonline.com
Quantification in Animal Plasma, Urine, and Tissue Homogenates
Sensitive and selective LC-MS/MS methods have been developed for the simultaneous quantification of avibactam and its partner antibiotics, such as ceftazidime, in various animal matrices. researchgate.netnih.govtandfonline.com
For the analysis of animal plasma , samples are typically prepared using protein precipitation to remove high-molecular-weight interferences. researchgate.netnih.gov This is often followed by liquid-liquid extraction or solid-phase extraction for further cleanup and concentration of the analyte. researchgate.net The chromatographic separation is commonly achieved on a C18 column, and detection is performed using a mass spectrometer with an electrospray ionization (ESI) source. researchgate.netnih.gov Avibactam is typically detected in negative ion mode. nih.gov
In urine samples, where drug concentrations are generally higher, a simple dilution step may be sufficient before injection into the LC-MS/MS system.
The analysis of tissue homogenates , such as from the kidney or muscle, presents greater challenges due to the complexity of the matrix. nih.govnih.gov Microdialysis has been employed to sample unbound drug concentrations directly from the interstitial fluid of tissues, providing valuable insights into tissue penetration. nih.govnih.gov For the analysis of whole tissue homogenates, more extensive sample preparation procedures are required to remove lipids and other interfering substances.
Method Validation Parameters: Linearity, Accuracy, Precision, and Stability
Bioanalytical method validation is a critical process that ensures the reliability and reproducibility of the quantitative data. japsonline.com The validation is performed according to strict guidelines from regulatory agencies. The key parameters evaluated are:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. iosrphr.org Calibration curves are constructed by analyzing a series of standards of known concentrations. iosrphr.org For avibactam in rat plasma, a typical calibration range might be from 0.005 to 5.0 μg/mL. nih.govtandfonline.com
Accuracy: The closeness of the measured concentration to the true or nominal concentration. iosrphr.org It is typically expressed as a percentage of the nominal value and should be within ±15% (or ±20% at the lower limit of quantification). researchgate.net
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. iosrphr.org It is usually expressed as the coefficient of variation (CV) and should not exceed 15% (or 20% at the lower limit of quantification). researchgate.net
Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions. nih.gov This includes evaluating the stability during freeze-thaw cycles, at room temperature (short-term), and under long-term storage conditions (e.g., -20°C or -70°C). nih.gov The stability of avibactam has been shown to be better in dried blood spots than in plasma. nih.gov
The following table provides an example of the acceptance criteria and typical findings for the validation of an LC-MS/MS method for avibactam in rat plasma.
| Validation Parameter | Specification | Typical Finding |
| Linearity | ||
| Calibration Curve Range | 0.005 - 5.0 µg/mL | r² > 0.99 |
| Accuracy | Within ±15% of nominal | Within 9% |
| Precision | ||
| Inter-day Precision (CV) | ≤ 15% | Within 9% |
| Stability | ||
| Freeze-Thaw (3 cycles) | % Deviation < 15% | Stable |
| Short-term (bench-top) | % Deviation < 15% | Stable |
| Long-term (frozen) | % Deviation < 15% | Stable |
Drug Discovery and Development Principles Guided by Avibactam Sodium Hydrate Research
Rational Design Principles for Novel Non-Beta-Lactam Beta-Lactamase Inhibitors
The development of Avibactam (B1665839) was a departure from traditional β-lactam-based inhibitors like clavulanic acid and tazobactam. The core principle was to design a molecule that could mimic the transition state of a β-lactam antibiotic in the active site of a β-lactamase enzyme without possessing the inherently unstable β-lactam ring, which is susceptible to hydrolysis. nih.gov
Key rational design principles that guided the development of Avibactam and other novel non-β-lactam inhibitors include:
Scaffold Selection: The diazabicyclooctane (DBO) core was chosen as a rigid scaffold. mdpi.com This structure effectively mimics the strained ring system of penicillins and cephalosporins, allowing it to be recognized by the active site of serine β-lactamases. researchgate.net
Mechanism of Action: A central design feature of Avibactam is its unique, reversible covalent inhibition mechanism. nih.govrsc.org Unlike "suicide" inhibitors that are hydrolyzed and permanently inactivate the enzyme, Avibactam forms a covalent carbamoyl-enzyme intermediate. nus.edu.sg This complex is stable against hydrolysis but can slowly reverse, regenerating the active inhibitor. nih.gov This novel mechanism contributes to its high efficiency, as a single molecule can inhibit multiple enzyme molecules. nih.gov
Broad-Spectrum Activity: The design was intended to create an inhibitor with a broader spectrum of activity than existing agents. Avibactam was engineered to be effective against Ambler Class A (like KPC), Class C (AmpC), and some Class D (like OXA-48) serine β-lactamases, which are often not inhibited by older compounds. nus.edu.sgacs.org
High-Throughput Screening (HTS) and Lead Optimization Strategies for Avibactam Sodium Hydrate (B1144303) Analogues
While the initial concept of Avibactam was rooted in rational design, HTS and subsequent lead optimization were crucial for refining its properties.
High-Throughput Screening (HTS): HTS allows for the rapid assessment of large libraries of chemical compounds for their ability to inhibit a specific target, such as β-lactamase enzymes. For discovering novel inhibitors, HTS assays are typically designed to detect the protection of a reporter substrate (like the chromogenic cephalosporin, nitrocefin) from hydrolysis by the target β-lactamase. nih.gov This approach enables the identification of initial "hits" from vast compound collections, which can then serve as starting points for medicinal chemistry efforts.
Lead Optimization: Once an initial lead compound is identified, lead optimization aims to enhance its desired properties while minimizing undesirable ones. For Avibactam analogues, these strategies have focused on:
Improving Potency and Spectrum: Synthetic modifications to the DBO scaffold are made to improve binding affinity and inhibitory activity against a wider range of β-lactamases. For instance, the synthesis of various Avibactam derivatives allows for the exploration of structure-activity relationships (SAR) to identify which functional groups enhance inhibition of specific enzymes.
Enhancing Pharmacokinetic Properties: A significant challenge for Avibactam is its poor oral bioavailability, necessitating intravenous administration. Lead optimization efforts have focused on creating prodrugs, which are inactive forms of the drug that are chemically modified to be absorbed orally and then converted to the active Avibactam in the body. This involves masking the charged sulfate (B86663) group, a primary obstacle to oral absorption, with a promoiety that is later cleaved by endogenous enzymes.
Computational Chemistry and In Silico Approaches in Inhibitor Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to visualize and predict molecular interactions, thereby guiding the synthesis of more effective compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For Avibactam analogues, a QSAR model would aim to predict their β-lactamase inhibitory potency (e.g., IC₅₀ or Kᵢ values) based on calculated molecular descriptors.
The process involves:
Data Set Assembly: A collection of Avibactam analogues with experimentally measured inhibitory activities against a target β-lactamase is compiled.
Descriptor Calculation: For each analogue, various physicochemical and structural properties (descriptors) are calculated. These can include electronic properties (charge distribution), steric properties (molecular size and shape), and hydrophobic properties.
Model Generation: Statistical methods are used to build a mathematical equation that relates the descriptors to the observed biological activity.
Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
A validated QSAR model can then be used to predict the potency of novel, unsynthesized Avibactam analogues, helping to prioritize the most promising candidates for synthesis and testing, thereby saving time and resources.
Both ligand-based and structure-based design approaches have been instrumental in the development and understanding of Avibactam.
Ligand-Based Drug Design: This approach is used when the 3D structure of the target enzyme is unknown. It relies on studying the properties of molecules (ligands) that are known to bind to the target. By analyzing a series of active Avibactam analogues, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, charged groups) required for inhibitory activity. This pharmacophore can then be used to screen virtual libraries for new molecules with different chemical scaffolds that fit the model.
Structure-Based Drug Design (SBDD): This powerful methodology relies on the known 3D structure of the target protein, typically determined by X-ray crystallography. The development of Avibactam has been significantly advanced by SBDD. researchgate.net High-resolution crystal structures of Avibactam in a covalent complex with various β-lactamases (including Class A, C, and D enzymes) have provided critical insights. nih.gov These structures have allowed researchers to:
Visualize the precise molecular interactions between Avibactam and the enzyme's active site.
Understand the structural basis for Avibactam's broad spectrum of activity. researchgate.net
Elucidate the molecular details of its reversible covalent mechanism.
Rationalize why certain mutations in β-lactamases can lead to resistance. nih.gov
This structural information provides a detailed blueprint that guides the design of next-generation inhibitors with improved affinity and the ability to overcome resistance mechanisms.
Comparative Analyses of Avibactam Sodium Hydrate with Other Clinically Relevant Beta-Lactamase Inhibitors (e.g., Relebactam (B560040), Vaborbactam)
Avibactam is a member of the first new class of β-lactamase inhibitors to reach clinical use in decades. Its introduction was followed by other novel agents, including Relebactam and Vaborbactam. While all three are designed to combat resistance, they have distinct chemical structures, mechanisms, and inhibitory profiles.
Chemical Structure: Avibactam and Relebactam are both non-β-lactam inhibitors based on the diazabicyclooctane (DBO) scaffold. mdpi.comacs.org Relebactam is structurally similar to Avibactam but includes an added piperidine (B6355638) ring. nus.edu.sg Vaborbactam belongs to a different chemical class, featuring a cyclic boronic acid core. acs.org
Mechanism of Inhibition: Avibactam and Relebactam share the same reversible covalent inhibition mechanism, forming a stable carbamoyl-enzyme intermediate. mdpi.com Vaborbactam also forms a covalent adduct with the active site serine, but its boronic acid moiety mimics the tetrahedral intermediate of β-lactam hydrolysis. mdpi.com
Spectrum of Activity: The key differences lie in their spectrum of β-lactamase inhibition. Avibactam has a broad spectrum, covering Class A (including KPC), Class C, and some Class D enzymes like OXA-48. nus.edu.sgacs.org Relebactam also inhibits Class A and Class C enzymes but has limited activity against Class D carbapenemases. nus.edu.sgacs.org Vaborbactam is a potent inhibitor of Class A serine carbapenemases, particularly KPC, but lacks significant activity against Class C and Class D enzymes. acs.org Critically, none of these three inhibitors are effective against Class B metallo-β-lactamases (MBLs). acs.org
Below is a comparative table summarizing the key features of these three inhibitors.
| Feature | Avibactam | Relebactam | Vaborbactam |
|---|---|---|---|
| Chemical Class | Diazabicyclooctane (DBO) | Diazabicyclooctane (DBO) | Cyclic Boronic Acid |
| Mechanism of Action | Reversible covalent inhibition | Reversible covalent inhibition | Reversible covalent inhibition |
| Ambler Class A (e.g., KPC, ESBLs) | Active nus.edu.sgacs.org | Active nus.edu.sgacs.org | Active (Potent against KPC) acs.org |
| Ambler Class C (e.g., AmpC) | Active nus.edu.sgacs.org | Active nus.edu.sgacs.org | Limited/No Activity acs.org |
| Ambler Class D (e.g., OXA-48) | Active against some (e.g., OXA-48) nus.edu.sgacs.org | Limited/No Activity nus.edu.sgacs.org | No Activity acs.org |
| Ambler Class B (Metallo-β-lactamases) | No Activity acs.org | No Activity acs.org | No Activity acs.org |
Broader Scientific and Future Research Directions Associated with Avibactam Sodium Hydrate
Impact of Avibactam (B1665839) Sodium Hydrate (B1144303) Research on Fundamental Antimicrobial Resistance Understanding
The development and study of avibactam sodium hydrate have significantly advanced the fundamental understanding of antimicrobial resistance. As a non-β-lactam β-lactamase inhibitor, its novel diazabicyclooctane structure and unique reversible covalent inhibition mechanism have provided a new lens through which to examine the evolution and function of β-lactamase enzymes. nih.govtandfonline.com Research into avibactam has elucidated the intricate molecular interactions between inhibitors and a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes. nih.govacs.org High-resolution crystal structures of avibactam in complex with various β-lactamases, such as CTX-M-15, AmpC, OXA-10, and OXA-48, have revealed the precise binding modes and the key amino acid residues involved in both acylation and the reversible deacylation process. nih.govacs.orgnih.gov This has deepened the comprehension of enzyme kinetics and the structural basis for broad-spectrum inhibition, which is a notable departure from the mechanism of earlier "suicide" inhibitors like clavulanic acid. acs.orgnih.gov
Strategies for Overcoming Emerging Beta-Lactamase Threats Not Addressed by Current Inhibitors
While avibactam has proven effective against many serine β-lactamases, a significant threat remains from metallo-β-lactamases (MBLs), which belong to Ambler class B and utilize zinc ions for catalysis, rendering them immune to avibactam. tandfonline.comacs.org The rise of MBL-producing pathogens, such as those carrying NDM, VIM, and IMP enzymes, necessitates novel strategies. One of the foremost strategies that emerged from the limitations of avibactam is the development of new classes of broad-spectrum inhibitors that also target MBLs. Cyclic boronates, such as taniborbactam and QPX7728, are in development and show promise by targeting the active sites of both serine- and metallo-β-lactamases. tandfonline.com
Another critical strategy involves combining existing agents to cover the spectrum of β-lactamases. The combination of avibactam with aztreonam (B1666516) is a prime example. idse.net Aztreonam, a monobactam, is stable against hydrolysis by MBLs but is susceptible to serine β-lactamases like ESBLs and AmpC enzymes that are often co-produced by MBL-harboring bacteria. nih.govnih.gov Avibactam inhibits these co-produced serine β-lactamases, thereby protecting aztreonam and allowing it to target the MBL-producing pathogen. idse.netasm.orgasm.org This combination has demonstrated potent in vitro activity and represents a key therapeutic approach for infections caused by these difficult-to-treat organisms. nih.govoup.com
Future research is also focused on discovering entirely new scaffolds for MBL inhibition, moving beyond the modification of existing β-lactam or β-lactamase inhibitor structures. tandfonline.com Approaches include targeting zinc-binding residues in the MBL active site with covalent inhibitors or identifying allosteric inhibitors that bind to sites outside the active center, thereby disrupting enzyme function without directly competing with the substrate. tandfonline.comtandfonline.com
Exploration of this compound in Novel Combinatorial Antimicrobial Strategies Beyond Beta-Lactams
The success of avibactam in combination with β-lactams has spurred research into its potential pairing with other classes of antimicrobial agents to address multidrug-resistant pathogens. The primary focus has been on combinations that can overcome a wider array of resistance mechanisms simultaneously. For instance, combining an avibactam-containing regimen with agents that have different cellular targets, such as aminoglycosides or fluoroquinolones, is being explored to enhance bactericidal activity and potentially reduce the emergence of resistance.
The most clinically significant non-β-lactam combination involving avibactam is with aztreonam. nih.gov This pairing strategically overcomes the challenge of MBL-producing Enterobacterales. idse.netnih.gov Avibactam's role is to inhibit the serine-β-lactamases that are frequently co-expressed with MBLs, thus protecting aztreonam, which is inherently stable to MBL hydrolysis. asm.org This allows aztreonam to exert its antibacterial effect on the penicillin-binding proteins of the target organism. asm.org The combination of ceftazidime-avibactam plus aztreonam has been investigated as a therapeutic strategy for infections caused by MBL-producing bacteria. idse.net
Beyond this, preclinical studies are investigating other novel combinations. The rationale is to create synergistic interactions where avibactam's inhibition of β-lactamases can re-sensitize bacteria to other classes of antibiotics that might be affected by efflux or permeability, or to create a multi-pronged attack on the bacterial cell. These explorations are still in early stages but represent a logical extension of the combinatorial strategy that has proven successful with β-lactams.
Methodological Advancements in In Vitro and In Vivo Pre-Clinical Antimicrobial Research Driven by this compound Studies
The development of this compound has catalyzed significant advancements in the methodologies used for preclinical antimicrobial research. The unique, reversible mechanism of avibactam required a move beyond traditional MIC testing to fully characterize its interaction with β-lactams. This led to the increased use and refinement of in vitro dynamic models, such as the hollow-fiber infection model. asm.org These models allow for the simulation of human pharmacokinetic profiles over time, providing a more accurate assessment of the pharmacodynamics of the combination of avibactam and a partner β-lactam against various resistant isolates. asm.orgovid.com
Furthermore, the need to define the specific pharmacokinetic/pharmacodynamic (PK/PD) index for a β-lactamase inhibitor has been a major focus of avibactam research. asm.orgnih.gov Studies have established that the efficacy of avibactam is best described by the percentage of the dosing interval that the free drug concentration remains above a critical threshold (%fT > CT). asm.org This is distinct from the typical PK/PD indices for β-lactams (e.g., %fT > MIC). The establishment of this specific target for the inhibitor component has been a significant methodological advancement, refining how combination therapies are evaluated and optimized. nih.govoup.com
The development of mechanism-based PK/PD models has also been a key innovation. oup.com These sophisticated computational models integrate the pharmacokinetics of both avibactam and its partner antibiotic with their dynamic effects on bacterial populations, including the inhibition of β-lactamase activity. oup.comasm.org These models can simulate various dosing regimens and predict their efficacy, helping to optimize dosing strategies for clinical trials and understand the complex interplay between the two drugs and the resistant bacteria. oup.comnih.gov In vivo models, such as murine thigh and lung infection models, have been crucial in validating the predictions from these in vitro and computational models, confirming the efficacy of avibactam combinations against highly resistant pathogens. ovid.comnih.gov
Surveillance and Monitoring Strategies for this compound Resistance Evolution in Pre-Clinical Isolates
The potential for resistance development to avibactam combinations is a critical area of research, necessitating robust pre-clinical surveillance strategies. A primary focus is the molecular characterization of resistance mechanisms in isolates that exhibit reduced susceptibility. This involves the use of multiplex polymerase chain reaction (PCR) assays and whole-genome sequencing (WGS) to identify mutations in the genes encoding β-lactamases, particularly in class A enzymes like KPC. nih.govdovepress.comresearchgate.net Mutations in the blaKPC gene, for example, can lead to amino acid substitutions that reduce the binding affinity of avibactam without completely abolishing carbapenemase activity, thus conferring resistance. nih.govresearchgate.net
In vitro evolution studies are another key strategy. These experiments involve serially passaging bacterial isolates in the presence of sub-inhibitory concentrations of ceftazidime-avibactam to select for resistant mutants. acs.org The resulting resistant isolates are then subjected to genomic and phenotypic analysis to understand the evolutionary pathways to resistance. This approach helps to proactively identify potential resistance mutations before they become widespread clinically.
Monitoring for non-β-lactamase-mediated resistance is also crucial. This includes assessing changes in the expression of outer membrane porins (like OmpK35 and OmpK36 in Klebsiella pneumoniae) and efflux pumps, which can limit the intracellular concentration of the drugs. dovepress.comresearchgate.net Phenotypic assays, combined with transcriptomic analyses, are employed in pre-clinical settings to monitor for these adaptations in isolates exposed to avibactam combinations. These comprehensive surveillance strategies are vital for understanding the durability of avibactam and for informing the development of next-generation inhibitors.
Q & A
Q. What are the standard in vitro assays for evaluating avibactam sodium hydrate's β-lactamase inhibition efficacy?
Category: Basic Methodology The nitrocefin hydrolysis assay is widely used to measure β-lactamase inhibition. This compound's IC50 values (e.g., 8 nM for TEM-1 and 5 nM for CTX-M-15) are determined by pre-incubating the inhibitor with purified enzymes, followed by nitrocefin addition. Hydrolysis rates are monitored spectrophotometrically at 482 nm, with lower absorbance indicating stronger inhibition . Enzyme purity and buffer composition (e.g., phosphate vs. Tris) must be standardized to minimize variability.
Q. How does this compound's mechanism differ from traditional β-lactamase inhibitors like clavulanic acid?
Category: Basic Mechanism Unlike clavulanic acid (a β-lactam-derived irreversible inhibitor), avibactam employs a covalent reversible mechanism via carbamylation of the β-lactamase active-site serine. This reversibility allows avibactam to inhibit both class A and C enzymes and reduces the risk of resistance development. Structural studies using X-ray crystallography confirm its non-β-lactam scaffold binding to conserved catalytic residues .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC50 values for this compound against TEM-1 and CTX-M-15 β-lactamases?
Category: Data Contradiction Analysis Variations in IC50 values may arise from differences in enzyme sources (e.g., recombinant vs. native), assay conditions (pH, temperature), or buffer components. For example, halide ions (e.g., Cl⁻, Br⁻) alter carbamylation stability in class D enzymes like OXA-23, as shown via 13C-NMR studies . To reconcile data, standardize enzyme preparation protocols and include ion concentration controls. Cross-validate results using orthogonal methods like isothermal titration calorimetry (ITC) or stopped-flow kinetics.
Q. What experimental strategies are recommended for studying this compound's covalent reversible inhibition mechanism?
Category: Advanced Mechanistic Studies 13C-NMR spectroscopy is critical for tracking carbamylation dynamics. For example, incubating avibactam with OXA-23 β-lactamase in the presence of sodium halides (50–500 mM) reveals ion-specific effects on carbamylation retention. Sodium chloride enhances carbamylation at 50 mM but reduces it at 500 mM, highlighting the need for physiologically relevant ion concentrations in assays . Pair this with molecular dynamics simulations to map residue interactions during binding and release.
Q. How should researchers design experiments to assess avibactam's synergy with β-lactam antibiotics in multidrug-resistant pathogens?
Category: Experimental Design Use checkerboard broth microdilution assays to determine fractional inhibitory concentration indices (FICI) for avibactam-cephalosporin combinations (e.g., ceftazidime). Growth curves of Pseudomonas aeruginosa mutants exposed to ceftazidime (0.5–4 μg/mL) and avibactam (4 μg/mL) can quantify synergy. Include whole-genome sequencing (WGS) of evolved strains to identify resistance mutations, such as altered penicillin-binding proteins (PBPs) or efflux pump upregulation .
Q. What are the key considerations for ensuring avibactam stability in long-term enzymatic assays?
Category: Methodological Optimization Avibactam’s hydration state (sodium hydrate vs. free acid) affects solubility and stability. Prepare fresh solutions in deionized water to avoid hydrolysis, and store at -80°C in aliquots. Monitor pH during assays (optimal range: 7.0–7.5) and include protease inhibitors if using cell lysates. For extended incubations (>24 hours), use stabilizing agents like glycerol (10–20% v/v) .
Safety and Reporting Considerations
Q. What safety precautions are essential when handling this compound in laboratory settings?
Category: Experimental Safety While avibactam has a low toxicity profile in clinical studies (e.g., <10% drug-related adverse events in pooled Phase II/III trials), laboratory handling requires standard precautions: use PPE (gloves, goggles), avoid inhalation of powders, and work in a fume hood. Sodium hydrates may release irritant vapors under acidic conditions; neutralize spills with sodium bicarbonate .
Q. How should researchers report avibactam-related findings to meet journal standards for mechanistic studies?
Category: Scientific Reporting Follow the IMRAD (Introduction, Methods, Results, Discussion) format. In the Methods section, detail enzyme sources (e.g., recombinant TEM-1 expressed in E. coli BL21), assay conditions (temperature, buffer composition), and statistical analyses (e.g., IC50 calculated via nonlinear regression). In the Discussion, contextualize results against prior NMR or crystallography data and explicitly address limitations (e.g., in vitro vs. in vivo relevance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
